Lithium gamma-hydroxybutyrate

Description

Properties

CAS No. |

63255-29-8 |

|---|---|

Molecular Formula |

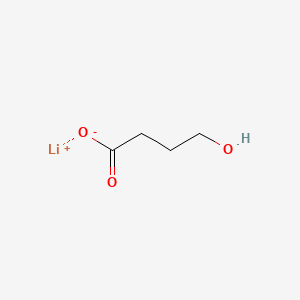

C4H7LiO3 |

Molecular Weight |

110.1 g/mol |

IUPAC Name |

lithium;4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Li/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |

InChI Key |

HQXIDRLGWYBFQL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(CC(=O)[O-])CO |

Origin of Product |

United States |

Chemical Reactions Analysis

Dissociation in Aqueous Solution

Lithium gamma-hydroxybutyrate (LiGHB) exists as the monolithium salt of gamma-hydroxybutyric acid (GHB). In aqueous solutions, it dissociates into lithium ions (Li⁺) and the gamma-hydroxybutyrate anion (GHB⁻):

The dissociation equilibrium is influenced by solution pH. At basic pH (>7), the anion (GHB⁻) dominates, while under acidic conditions (pH <4), the free acid (GHB) and its lactone form (GBL) become predominant .

Equilibrium with Gamma-Butyrolactone (GBL)

GHB and GBL interconvert via a reversible hydrolysis reaction:

The equilibrium constant () is approximately 0.39 . At pH <4, GBL constitutes ~70% of the equilibrium mixture, while GHB accounts for ~30% . The kinetics of this reaction are pH-dependent, with faster hydrolysis under basic conditions (complete within minutes at pH 12) and slower interconversion near neutral pH (months required) .

Derivatization for Analytical Detection

LiGHB undergoes trimethylsilylation with bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile derivative (GHB·TMS₂):

This reaction replaces acidic protons (OH and COOH) with trimethylsilyl (TMS) groups, enhancing stability and volatility for gas chromatography-mass spectrometry (GC/MS) analysis .

Polymerization into Polyhydroxyalkanoates (PHAs)

LiGHB can participate in polymerization reactions to form polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. A patent demonstrates that GHB oligomers can be synthesized using methanol sodium (MeONa) catalysts, with molecular weight decreasing as catalyst concentration increases :

| Amount of MeONa (μL) | GPC Retention Time (min) | Molecular Mass |

|---|---|---|

| 0 (starting material) | 7.87 | 430,000 |

| 100 | 8.0 | 320,000 |

| 200 | 8.6 | 82,000 |

| 300 | 9.1 | 25,000 |

The logarithmic relationship between retention time and molecular weight () confirms controlled polymer degradation during synthesis .

Key Reaction Dynamics

-

pH Sensitivity : LiGHB’s speciation (anion vs. free acid) and reactivity are strongly pH-dependent, impacting stability and analytical detection .

-

Derivatization Efficiency : BSTFA derivatization enables GC/MS identification by reducing polarity and improving volatility, with characteristic fragments (e.g., in chemical ionization) .

-

Polymerization Potential : LiGHB’s participation in PHA synthesis highlights its utility in biodegradable material development, with molecular weight tunable via catalyst concentration .

Comparison with Similar Compounds

GHB and Its Salts

GHB is commonly administered as sodium oxybate (Xyrem®), a pharmaceutical used for narcolepsy. Other salts, such as potassium GHB (K-GHB) and calcium GHB (Ca-GHB), exist but are less studied. Key differences between Li-GHB and other GHB salts include:

Table 1: Physical and Pharmacological Properties of GHB Salts

| Property | Sodium Oxybate (Na-GHB) | Lithium GHB (Li-GHB) | Potassium GHB (K-GHB) |

|---|---|---|---|

| Solubility (H₂O) | High | Moderate* | High |

| pH (aqueous solution) | Alkaline (~8.5) | Alkaline* | Alkaline (~8.5) |

| Bioavailability | Rapid absorption | Unknown | Rapid absorption |

| Therapeutic Use | Narcolepsy | Experimental | Limited data |

| Abuse Potential | High (Schedule III) | Unknown | High |

| Toxicity | Narrow therapeutic index | Lithium toxicity risk | Similar to Na-GHB |

*Inferred from lithium salts’ behavior (e.g., lithium citrate vs. chloride solubility differences ).

- Sodium Oxybate (Na-GHB): The most clinically relevant form, approved for narcolepsy. It has a rapid onset of action but a narrow therapeutic index, with overdose risks including coma and respiratory depression ().

- Li-GHB: Lithium’s inclusion may alter pharmacokinetics. Lithium salts like lithium citrate exhibit higher solubility and efficacy in some contexts (e.g., miticidal activity ), suggesting Li-GHB could have unique bioavailability or central nervous system (CNS) effects. However, lithium’s inherent toxicity (e.g., renal or neurological effects ) raises safety concerns.

Comparison with Other Lithium Compounds

Lithium’s pharmacological effects vary significantly depending on the anion. For example:

Table 2: Lithium Salts in Medical and Industrial Contexts

- Lithium Citrate vs. Li-GHB: Lithium citrate demonstrated superior acaricidal activity compared to lithium chloride in honeybee studies, attributed to higher lithium ion content . This suggests that Li-GHB’s efficacy in CNS applications could depend on lithium ion release kinetics.

- Lithium Toxicity: All lithium compounds require careful dosing due to risks of toxicity (e.g., 25 mM lithium sulfate increased bee mortality ). Li-GHB would need similar scrutiny, particularly given GHB’s own overdose risks ().

Pharmacodynamic and Abuse Potential Comparisons

- GHB vs. Li-GHB: GHB acts as a GABA-B receptor agonist and influences dopamine release, contributing to euphoria and dependence (). Li-GHB’s abuse liability is unknown but could differ due to lithium’s mood-stabilizing effects.

- Comparison with Illicit GHB: Illicit GHB is often ingested recreationally for its sedative effects, with doses as low as 1/4 teaspoon causing coma ().

Analytical and Forensic Considerations

GHB detection in biological samples (e.g., hair, urine) is well-established (). Li-GHB’s unique lithium component could complicate standard GHB assays, requiring specialized techniques like LC-MS/MS for differentiation ().

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction between GBL and a metal hydroxide follows:

where M represents the metal cation. For lithium, the stoichiometric ratio of LiOH to GBL is critical to avoid unreacted starting materials or byproducts. Excess GBL (5–10% molar) is often employed to drive the reaction to completion, as observed in sodium and potassium GHB syntheses.

Proposed Synthesis Routes for Lithium Gamma-Hydroxybutyrate

Ethanol-Based Synthesis (Analogous to NaGHB/KGHB)

-

Reactants : Anhydrous lithium hydroxide (LiOH) and GBL.

-

Solvent System : Ethanol (≥99% purity) to minimize water content, which could hydrolyze GBL prematurely.

-

Procedure :

Challenges : LiOH exhibits moderate solubility in ethanol (~12.8 g/100 mL at 25°C), necessitating vigorous stirring to maintain homogeneity.

Aqueous Synthesis with Solvent Exchange (Analogous to CaGHB/MgGHB)

-

Reactants : Lithium hydroxide monohydrate (LiOH·H₂O) and GBL.

-

Solvent System : Water followed by acetone for precipitation.

-

Procedure :

Advantages : Water facilitates faster reaction kinetics, while acetone reduces product solubility, enhancing yield.

Purification and Drying Protocols

Impurity Profiling

Residual contaminants in LiGHB may include:

-

Unreacted GBL or LiOH

-

Lithium carbonate (Li₂CO₃) from atmospheric CO₂ absorption

-

Sodium/potassium ions from reagent impurities

Finishing Agents for Battery-Grade Purity

Adapting methods from lithium hydroxide monohydrate purification, the following agents are proposed:

| Finishing Agent | Function | Application Conditions |

|---|---|---|

| Li₁.₃Ti₀.₈Ce₀.₄Zr₀.₅Al₀.₃(PO₄)₃ | Ion exchange for Na⁺/K⁺ removal | 35–45°C, 300–350 min stirring |

| Activated carbon | Organic impurity adsorption | 25°C, 1 hour contact time |

Procedure :

-

Dissolve crude LiGHB in deionized water (701 mL per 100 g crude product).

-

Add finishing agent (7.5–7.8 g per 100 g LiGHB) and stir at 35–45°C for 5 hours.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Composition

Acceptable tolerances for battery-grade LiGHB:

| Element | Target (%) | Maximum Impurity (%) |

|---|---|---|

| Li | 5.8–6.2 | – |

| Na | – | 0.005 |

| K | – | 0.005 |

| SO₄²⁻ | – | 0.003 |

Data derived from analogous lithium compound specifications.

Challenges and Optimization Opportunities

Q & A

Q. How can isobolographic analysis be applied to study Li-GHB’s synergistic interactions with other sedatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.